2,4-Dinitrostilbene

Descripción general

Descripción

2,4-Dinitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of two nitro groups attached to the stilbene backbone. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dinitrostilbene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde, followed by a reduction step using stannous chloride (SnCl2) to yield this compound . Another method involves the oxidative dehydrogenation of nitro derivatives of bibenzyl using a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts under atmospheric oxygen .

Industrial Production Methods: In industrial settings, the production of this compound often involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by oxidation with sodium hypochlorite to yield the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro stilbenes.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: TEMPO and metal salts under atmospheric oxygen.

Reduction: Stannous chloride (SnCl2).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Nitro stilbenes.

Reduction: Amino stilbenes.

Substitution: Substituted stilbenes with different functional groups

Aplicaciones Científicas De Investigación

Cancer Research

2,4-Dinitrostilbene has been investigated for its antiproliferative effects on cancer cell lines. Studies have shown that stilbene derivatives can inhibit cell growth in various cancer types:

- Cell Lines Tested :

- HCT116 (colon carcinoma)

- MCF-7 (breast adenocarcinoma)

- U87 (glioblastoma)

- HeLa (cervical cancer)

Research indicates that certain stilbene derivatives exhibit significant cytotoxicity against these cancer cell lines, with varying degrees of selectivity. For instance, some compounds showed a half-maximal inhibitory concentration (IC50) below 30 µM, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | HCT116 | <30 | 1.4 |

| 1c | MCF-7 | <30 | 2.0 |

| 1d | U87 | <30 | 2.4 |

Material Science

In material science, this compound has been explored for its potential as a fluorescent probe and dye. Its ability to absorb light and emit fluorescence makes it useful in various applications such as:

- Fluorescent Markers : Used in biological imaging techniques.

- Polymer Chemistry : Acts as a sensitizer in photopolymerization processes.

The compound's unique photophysical properties enable it to be incorporated into polymers to enhance their optical characteristics.

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes:

- Chromatographic Techniques : Employed in High-Performance Liquid Chromatography (HPLC) for separation and analysis.

- Spectroscopic Applications : Used as a standard in fluorescence spectroscopy due to its well-defined spectral properties.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- A study demonstrated that stilbene derivatives could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that these compounds may serve as potential chemotherapeutic agents targeting microtubule dynamics .

- Another investigation focused on the synthesis of new stilbene derivatives that showed enhanced activity against resistant cancer cell lines, indicating the compound's versatility and potential for drug development .

Mecanismo De Acción

The mechanism of action of 2,4-Dinitrostilbene involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interact with tubulin, leading to the disruption of the microtubular cytoskeleton, which is essential for cell division . Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .

Comparación Con Compuestos Similares

Resveratrol: A naturally occurring stilbene with antioxidant and anticancer properties.

Pterostilbene: Known for its antitumor and antidiabetic activities.

Combretastatin A-4: Exhibits potent anticancer activity by targeting tubulin.

Uniqueness: 2,4-Dinitrostilbene is unique due to its specific nitro substitutions, which confer distinct chemical reactivity and biological activities compared to other stilbenes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry .

Actividad Biológica

2,4-Dinitrostilbene is a compound that has garnered attention in the field of biological research due to its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

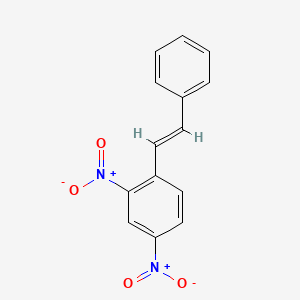

This compound is characterized by its stilbene backbone with two nitro groups located at the 2 and 4 positions. This structure contributes to its reactivity and biological activity. The compound can exist in different forms, including anion-radical states, which play a role in its biological interactions .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cells. The mechanism involves disruption of the microtubular cytoskeleton by interacting with tubulin heterodimers .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 10.5 | 1.8 |

| MCF-7 | 15.0 | 1.5 |

| HEK293 | 25.0 | - |

| HDF-A | 30.0 | - |

IC50 values indicate the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates better selectivity for cancer cells over normal cells.

The primary mechanism through which this compound exerts its cytotoxic effects appears to be through the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells . The binding affinity of this compound for the colchicine-binding site on tubulin has been highlighted as a critical factor in its anticancer activity.

Case Studies

Case Study 1: Anticancer Activity in Glioblastoma Cells

A study evaluated the effects of this compound on U87 glioblastoma cells and found significant cytotoxicity compared to normal cell lines. The compound demonstrated an IC50 value of approximately 8 µM against U87 cells, indicating a potent anticancer effect .

Case Study 2: Selectivity in Breast Cancer Cells

Another investigation focused on the selectivity of this compound against MCF-7 breast cancer cells versus HEK293 normal cells. The results indicated a selectivity index of around 1.5, suggesting that while it is effective against cancer cells, it also affects normal cells but to a lesser extent .

Safety and Toxicology

While the biological activities of this compound are promising for therapeutic applications, safety assessments are crucial. Studies have indicated potential toxicity at higher concentrations, necessitating careful evaluation in preclinical and clinical settings .

Propiedades

IUPAC Name |

2,4-dinitro-1-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVJTKXOKHAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-13-7 | |

| Record name | 2,4-Dinitro-1-(2-phenylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 2,4-dinitrostilbene?

A1: this compound is an organic compound with the molecular formula C14H10N2O4. Structurally, it features a stilbene backbone (trans-1,2-diphenylethylene) with two nitro groups (-NO2) attached to the 2 and 4 positions of one of the phenyl rings.

Q2: Can you describe the spectroscopic data commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands due to the conjugated π-system, influenced by the nitro substituents. []

- NMR Spectroscopy: Provides information on the number and types of protons and carbons in the molecule, aiding in structure elucidation. [, ]

Q3: How does the presence of the two nitro groups influence the reactivity of this compound?

A3: The nitro groups are strongly electron-withdrawing, making the double bond in the stilbene moiety electron-deficient. This enhances the reactivity of this compound towards nucleophilic addition reactions. [, , ]

Q4: What types of nucleophiles have been shown to react with this compound?

A4: Research has demonstrated the addition of various nucleophiles to this compound, including:

- Fluoride ions: Leading to the formation of a sigma complex and subsequent isomerization to trans-2,4-dinitrostilbene. []

- Alkoxide ions: The reaction with alkoxides in different solvents has been used to establish a Lewis acidity scale (HR-) based on the ability of the solvent to facilitate alkoxide addition. []

- Amines: Nucleophilic addition of amines like piperidine, morpholine, and n-butylamine to this compound and its derivatives has been studied extensively. [, , ]

Q5: Have any studies explored the photochemical properties of this compound?

A5: Yes, the photochemistry of this compound has been investigated. Studies have shown that it undergoes trans-cis photoisomerization and can generate singlet oxygen upon irradiation. [, ]

Q6: How does the structure of this compound relate to its activity in photochemical reactions?

A6: The presence of the nitro groups and the extended conjugation in this compound contribute to its photochemical behavior. The nitro groups can act as electron acceptors, influencing the excited state properties and facilitating processes like intersystem crossing and singlet oxygen generation. []

Q7: Are there any known applications of this compound in material science?

A7: Derivatives of this compound, particularly those incorporating polymerizable groups, have been investigated for their potential applications in nonlinear optics. The strong electron-withdrawing nature of the nitro groups and the extended conjugation contribute to the nonlinear optical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.